molecular formula C19H20ClN3O4S B4853231 N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide

N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide

Cat. No.: B4853231
M. Wt: 421.9 g/mol
InChI Key: RWZWSQPLGFZKBW-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a complex organic compound with a molecular formula of C18H19ClN2O4S. This compound is notable for its unique structure, which includes a chlorinated aromatic ring, a propanoylamino group, and a carbamothioyl linkage to a dimethoxybenzamide moiety .

Properties

IUPAC Name

N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-4-16(24)21-11-8-9-12(20)13(10-11)22-19(28)23-18(25)17-14(26-2)6-5-7-15(17)27-3/h5-10H,4H2,1-3H3,(H,21,24)(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZWSQPLGFZKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and carboxylic acids.

Scientific Research Applications

N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
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N-{[2-chloro-5-(propanoylamino)phenyl]carbamothioyl}-2,6-dimethoxybenzamide

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